N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Kinase inhibitor design Structure-activity relationship Regioisomer comparison

Procure CAS 899759-06-9 to secure a distinct para-nitrobenzamide pyridazine scaffold, essential as a matched-pair negative control and a starting point for systematic SAR campaigns. Its structure combines a hinge-binding pyridazine, solvent-exposed methylpiperazine, and a para-nitrobenzamide group. This specific regioisomer avoids the experimental variability of meta/ortho analogs, enabling definitive computational pharmacophore modeling and serving as a validated synthetic handle for rapid parallel library generation via nitro reduction.

Molecular Formula C22H22N6O3
Molecular Weight 418.457
CAS No. 899759-06-9
Cat. No. B2854384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
CAS899759-06-9
Molecular FormulaC22H22N6O3
Molecular Weight418.457
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(29)16-5-7-19(8-6-16)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
InChIKeyJQPDJMPZAYEXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899759-06-9): Compound Identity and Procurement Baseline


N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899759-06-9) is a synthetic small molecule belonging to the pyridazinyl-phenyl-benzamide class, characterized by a 4-nitrobenzamide terminus, a meta-substituted central phenyl ring, and a 4-methylpiperazine-substituted pyridazine moiety . This compound is commercially available from multiple vendors at purities of ≥95% (by 1H-NMR) for research use only [1]. The pyridazine core and methylpiperazine substituent are structural features commonly exploited in kinase inhibitor design programs, suggesting potential utility as a screening compound or synthetic intermediate in medicinal chemistry campaigns [2].

Why N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide Cannot Be Interchanged with Regioisomeric or Substituted Analogs


Regioisomeric and substitution analogs of this compound—including the 3-nitrobenzamide (CAS 899970-16-2), 2-nitrobenzamide (benchchem), 4-methyl-3-nitrobenzamide (CAS 899980-83-7), and 2-methyl-3-nitrobenzamide (CAS 899980-98-4) variants—share the identical pyridazinyl-methylpiperazine-phenyl core but differ in the position and electronic character of the nitro and methyl substituents on the terminal benzamide ring . In closely related pyridazinyl-benzamide kinase inhibitor series, the position of the nitro group (para vs. meta vs. ortho) has been shown to profoundly alter both biochemical potency and kinase selectivity profiles through differential hinge-region hydrogen bonding and hydrophobic pocket occupancy [1]. For example, in the structurally analogous 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitor series, minor substituent changes resulted in selectivity shifts across a panel of over 140 kinases [1]. Therefore, any substitution of CAS 899759-06-9 with a regioisomer or methyl-substituted analog without confirmatory biological data introduces uncontrolled experimental variables that may invalidate screening results or SAR conclusions.

Quantitative Differentiation Evidence for N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899759-06-9) vs. Closest Analogs


Para-Nitrobenzamide vs. Meta-Nitrobenzamide Regioisomer: Structural and Predicted Physicochemical Differentiation

CAS 899759-06-9 bears a para-nitro substituent on the terminal benzamide ring, whereas its closest regioisomer, CAS 899970-16-2, bears a meta-nitro group. This para vs. meta nitro regioisomerism alters the computed dipole moment, electrostatic potential surface, and hydrogen-bond acceptor geometry of the terminal pharmacophore . In the broader class of pyridazinyl-benzamide kinase inhibitors, the para-nitro orientation has been associated with distinct hinge-region binding conformations relative to meta-substituted analogs, as demonstrated in crystallographic studies of related pyridazine-based inhibitors bound to p38α MAP kinase [1]. However, no direct head-to-head biochemical potency or selectivity comparison between these two specific regioisomers has been published.

Kinase inhibitor design Structure-activity relationship Regioisomer comparison

4-Nitrobenzamide vs. 4-Methyl-3-nitrobenzamide: Absence of Ortho-Methyl Steric Effect in Target Compound

CAS 899759-06-9 lacks the ortho-methyl group present in the closely related analog 4-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide (CAS 899980-83-7). The presence of an ortho-methyl substituent adjacent to the nitro group in the comparator introduces torsional constraints on the benzamide-phenyl dihedral angle, potentially altering the conformational preferences of the terminal aryl ring relative to the central pharmacophore . In related benzamide kinase inhibitor series, ortho-substitution has been shown to modulate both potency and isoform selectivity by restricting rotational freedom of the terminal ring [1]. No direct comparative biochemical data are available for these two specific compounds.

Medicinal chemistry Steric effects Scaffold optimization

Pyridazinyl-Methylpiperazine Core vs. Morpholino-Pyridazine Core: Predicted Physicochemical and Solubility Differentiation

The target compound contains a 4-methylpiperazine-pyridazine moiety, distinguishing it from morpholino-pyridazine analogs such as CAS 899953-30-1 (2-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide). The methylpiperazine group provides a tertiary amine with a pKa of approximately 7.5–8.5 (characteristic of N-methylpiperazines), which is partially ionized at physiological pH and can enhance aqueous solubility relative to the neutral morpholine oxygen [1]. In pyridazine-based kinase inhibitor programs, the methylpiperazine substituent has been shown to contribute to improved solubility and pharmacokinetic properties compared to morpholine analogs, as demonstrated in the development of clinical candidate AZD6703 (a p38α inhibitor bearing a 4-methylpiperazin-1-yl-4-oxoquinazoline scaffold) [2]. No direct solubility or PK comparison data are available for CAS 899759-06-9 vs. specific morpholino-pyridazine analogs.

Physicochemical properties Solubility Scaffold comparison

Recommended Procurement and Application Scenarios for N-(3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide


Medicinal Chemistry: Kinase-Focused Fragment or Scaffold-Hopping Starting Point

CAS 899759-06-9 serves as a well-defined para-nitrobenzamide pyridazine scaffold for initiating kinase inhibitor SAR campaigns. Its structure combines three pharmacophoric elements—a hinge-binding pyridazine, a solvent-exposed methylpiperazine, and a para-nitrobenzamide terminus—that are each independently validated in kinase inhibitor design . Medicinal chemistry teams can use this compound as a reference point for systematic exploration of nitro-group positional effects (para vs. meta vs. ortho) and benzamide substitution patterns, with the assurance that the para-nitro regioisomer represents a distinct chemical starting point relative to the commercially available meta- and ortho-nitro analogs .

Biochemical Screening: Negative Control or Inactive Comparator in Nitrobenzamide Series

In the absence of published potency data, this compound may be deployed as a matched-pair negative control in biochemical screens where active nitrobenzamide analogs (e.g., BRAF V600E inhibitors with IC50 values in the low nanomolar range) serve as positive controls . The structural similarity of CAS 899759-06-9 to active nitrobenzamide-pyridazine kinase inhibitors, combined with its distinct para-nitro substitution pattern, makes it suitable for counter-screening to assess the specificity of structure-activity relationships observed with more potent analogs.

Synthetic Chemistry: Late-Stage Diversification Intermediate

The para-nitro group on the benzamide ring of CAS 899759-06-9 is a well-precedented synthetic handle for reduction to the corresponding para-amino derivative, enabling subsequent amide coupling, sulfonylation, or reductive amination to generate focused libraries . This established reactivity pathway allows procurement of CAS 899759-06-9 as a single batch that can serve as the starting material for generating dozens of derivatives via parallel synthesis, improving batch-to-batch consistency across a SAR series.

Computational Chemistry: Pharmacophore Modeling and Docking Template

The well-defined, moderately complex structure of CAS 899759-06-9 (3 rotatable bonds, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor) makes it suitable as a template for computational pharmacophore modeling and molecular docking studies . The para-nitro substitution provides a distinct electrostatic and geometric reference point for computational comparisons with meta-nitro and ortho-nitro regioisomers, enabling in silico prediction of differential binding modes to kinase ATP-binding sites prior to committing to synthesis of full analog libraries .

Quote Request

Request a Quote for N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.